molecular formula C7H2BrCl5 B057045 Pentachlorobenzyl bromide CAS No. 36593-26-7

Pentachlorobenzyl bromide

Cat. No.: B057045
CAS No.: 36593-26-7
M. Wt: 343.3 g/mol
InChI Key: XVDXYWLCPJLCDE-UHFFFAOYSA-N
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Description

Pentachlorobenzyl bromide is a high-value, multi-functional chemical reagent primarily employed as a robust alkylating and benzylating agent in organic synthesis and materials science research. Its core utility stems from the reactivity of the benzyl bromide moiety, which is highly effective in introducing the pentachlorobenzyl group into nucleophilic substrates such as alcohols, thiols, and amines, thereby creating stable ether, thioether, and amine derivatives. This property is extensively leveraged in the synthesis of complex molecules, including liquid crystals, polymers, and pharmaceutical intermediates, where the incorporation of the heavily chlorinated aromatic ring can significantly alter electronic properties, enhance metabolic stability, and increase molecular rigidity. Furthermore, this compound serves as a critical precursor in the development of analytical standards and environmental tracers for studying the fate and transport of halogenated organic compounds. Its mechanism of action involves a classic SN2 nucleophilic substitution, where the bromide is a superior leaving group, facilitating efficient alkylation under controlled conditions. Researchers value this compound for its ability to impart unique steric and electronic characteristics to target molecules, making it an indispensable tool for probing structure-activity relationships and designing advanced functional materials.

Properties

IUPAC Name

1-(bromomethyl)-2,3,4,5,6-pentachlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDXYWLCPJLCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classical method for synthesizing benzyl halides. For PFB-Br, this involves reacting pentafluorotoluene with bromine under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as an electrophile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Source highlights a modified Friedel-Crafts approach for mixed-halide derivatives, wherein bromine is introduced selectively at the para position of the pentafluorotoluene backbone. This method yields PFB-Br with high regioselectivity, though precise stoichiometric control is required to avoid over-bromination.

Halogen Exchange Reactions

PFB-Br can also be synthesized through halogen exchange, starting from pentafluorobenzyl chloride (PFB-Cl). Treatment with hydrobromic acid (HBr) in a polar aprotic solvent like dimethylformamide (DMF) facilitates nucleophilic substitution (Sₙ2), replacing the chloride with bromide. This method, noted in source, benefits from the superior leaving group ability of chloride compared to fluoride, ensuring high conversion rates.

Direct Bromination of Pentafluorotoluene

Direct bromination using elemental bromine (Br₂) and a radical initiator such as azobisisobutyronitrile (AIBN) is another viable route. The reaction occurs under ultraviolet (UV) light, generating a bromine radical that abstracts a hydrogen atom from the methyl group of pentafluorotoluene, followed by bromine addition. This method, though efficient, requires stringent temperature control (20–25°C) to prevent side reactions.

Optimization of Reaction Conditions

Catalytic Systems

The use of phase-transfer catalysts like 18-crown-6 ether significantly enhances reaction efficiency. Source demonstrates that 18-crown-6 forms complexes with potassium ions, increasing the nucleophilicity of bromide anions in nonpolar solvents. This catalytic system achieves >95% yield in PFB-Br synthesis when combined with tetrabutylammonium hydrogen sulfate as a counterion.

Solvent and Temperature Effects

Optimal solvents for PFB-Br synthesis include dichloromethane (DCM) and 2-propanol, which balance solubility and reactivity. Source specifies that reactions in DCM at 25°C proceed to completion within 20–30 minutes, whereas elevated temperatures (>40°C) promote decomposition.

Analytical Characterization

Gas Chromatography (GC)

GC analysis, as detailed in source, confirms PFB-Br purity ≥96.0% using a nonpolar stationary phase (e.g., DB-5MS column) and flame ionization detection (FID). Retention times are calibrated against commercial standards.

Table 1: Physical Properties of PFB-Br

PropertyValueSource
Molecular Weight260.99 g/mol
Boiling Point174°C
Density (20°C)1.72 g/cm³
Refractive Index1.470–1.472 (589 nm)

Spectroscopic Techniques

  • Infrared (IR) Spectroscopy : Peaks at 1,150 cm⁻¹ (C-F stretching) and 650 cm⁻¹ (C-Br bending) confirm functional groups.

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR shows a singlet at δ -142 ppm for the pentafluorophenyl group, while ¹H NMR reveals a triplet for the benzylic CH₂Br protons (δ 4.45 ppm, J = 2.1 Hz).

Applications in Derivatization Chemistry

PFB-Br’s utility lies in its ability to form electron-capturing derivatives with carboxylic acids, phenols, and thiols. Source emphasizes its role in enhancing detection sensitivity via gas chromatography-electron capture detection (GC-ECD) and mass spectrometry (MS). For example, PFB-Br derivatives of short-chain fatty acids exhibit detection limits as low as 0.1 pg/μL .

Chemical Reactions Analysis

Pentachlorobenzyl bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form pentachlorobenzoic acid.

    Reduction Reactions: It can be reduced to form pentachlorotoluene.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions are pentachlorobenzoic acid, pentachlorotoluene, and various substituted benzyl derivatives .

Scientific Research Applications

Environmental Analysis

PFB-Br is extensively used in the analysis of environmental samples to detect halogenated phenols and other organic pollutants.

Case Studies:

  • Halogenated Phenols in Environmental Samples:
    A method utilizing PFB-Br derivatization has been developed for the identification and quantification of chloro-, bromo-, and dichlorophenols in air, water, and sediment samples. This method employs gas chromatography/mass spectrometry (GC/MS) with selected-ion monitoring, achieving detection limits as low as 0.0033 µg/m³ for air samples and 0.0066 µg/L for water samples .
  • Analysis of Acidic Pharmaceuticals:
    PFB-Br has been applied to develop analytical methods for detecting phenolic endocrine-disrupting chemicals in river water. The derivatization process enhances the sensitivity and selectivity of the analysis, facilitating the monitoring of contaminants in aquatic environments .

Pharmaceutical Research

In pharmaceutical research, PFB-Br plays a crucial role in the derivatization of various compounds to enhance their detectability during analysis.

Case Studies:

  • Detection of Fluoroacetic Acid and Phenoxy Acid Herbicides:
    A sensitive GC-MS procedure was established for fluoroacetic acid and phenoxy acid herbicides using triphasal extractive pentafluorobenzylation. This method enabled the detection of these compounds at concentrations ranging from 0.10 to 0.50 µg/mL .
  • Methylmalonic Acid Derivatization:
    PFB-Br was used to create a tripentafluorobenzyl derivative of methylmalonic acid (MMA). This derivatization facilitated a stable-isotope dilution GC-MS method for quantitative measurement in human urine, demonstrating its application in clinical diagnostics .

Biochemical Assays

PFB-Br is also employed in biochemical assays for the sensitive detection of various biological analytes.

Case Studies:

  • Short Chain Fatty Acids Analysis:
    The derivatization of short-chain fatty acids with PFB-Br has been optimized for isotopomer enrichment assays. This method allows for high sensitivity detection using negative chemical ionization mass spectrometry, making it useful for metabolic studies .
  • Detection of Inorganic Anions:
    PFB-Br has been utilized to derive inorganic anions from biological samples such as plasma and urine. The derivatives formed are suitable for analysis via electron capture detection or negative-ion chemical ionization techniques, enhancing the sensitivity and reliability of results .

Summary Table of Applications

Application AreaAnalytes DetectedMethod UsedDetection Limits
Environmental AnalysisHalogenated phenolsGC/MS0.0033 µg/m³ (air)
Acidic pharmaceuticalsGC-MS0.10 - 0.50 µg/mL
Pharmaceutical ResearchMethylmalonic acidStable-isotope dilution GC-MSTrace levels
Biochemical AssaysShort-chain fatty acidsNegative chemical ionizationHigh sensitivity
Inorganic anionsElectron capture detectionVaries by analyte

Mechanism of Action

The mechanism of action of pentachlorobenzyl bromide involves its reactivity with nucleophiles. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is utilized in chemical synthesis and modification of biological molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares pentachlorobenzyl bromide with other substituted benzyl halides and related brominated compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Primary Applications
This compound C₆Cl₅CH₂Br ~345.3 5 Cl, 1 Br on benzyl Solid Organic synthesis intermediate
Benzyl bromide C₆H₅CH₂Br 171.03 1 Br on benzyl Liquid Alkylating agent, fragrance synthesis
Tribromobenzyl bromide C₆H₃Br₃CH₂Br 396.8 3 Br on benzene, 1 Br on benzyl Solid Flame retardants, polymer additives
p-Nitrobenzyl bromide C₆H₄(NO₂)CH₂Br 230.03 1 NO₂, 1 Br on benzyl Solid Protecting group in peptide synthesis
Methyl bromide CH₃Br 94.94 Simple alkyl bromide Gas Pesticide, soil fumigant
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Complex heterocyclic Br Solid Anticancer agent (survivin inhibitor)

Biological Activity

Pentachlorobenzyl bromide (PFB-Br) is a halogenated organic compound that has garnered attention for its diverse applications in analytical chemistry, particularly as a derivatization agent in gas chromatography-mass spectrometry (GC-MS). This article delves into the biological activity of PFB-Br, exploring its physicochemical properties, mechanisms of action, and relevant case studies that highlight its significance in biological and environmental contexts.

PFB-Br is characterized by its high electron affinity and thermal stability , making it an effective reagent for derivatizing various organic and inorganic compounds. The compound is soluble in many organic solvents and exhibits strong electron-capturing properties, which enhance its utility in sensitive analytical techniques. Its structure allows for nucleophilic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of stable derivatives with target analytes.

The biological activity of PFB-Br can be attributed to its ability to form stable derivatives with various biomolecules. This property is particularly useful in the analysis of fatty acids, amino acids, and other metabolites in biological samples. The derivatization process enhances the detection sensitivity and specificity of these compounds when analyzed using GC-MS.

  • Derivatization of Fatty Acids : PFB-Br has been employed to derivatize very short-chain fatty acids, allowing for their sensitive detection through negative ion chemical ionization mass spectrometry. This method has shown high sensitivity due to the low natural isotopomer distribution of these fatty acids .
  • Effect on Bacterial Activity : Studies have indicated that benzyl bromides, including PFB-Br, exhibit varying degrees of antibacterial activity. Specifically, they show high effectiveness against Gram-positive bacteria and fungi but moderate activity against Gram-negative bacteria . This differential activity suggests potential applications in antimicrobial formulations.
  • Toxicological Studies : Research has highlighted the toxicological endpoints associated with PFB-Br exposure. For instance, it has been linked to dermal absorption concerns and potential carcinogenic effects when evaluated alongside similar compounds . These findings necessitate cautious handling and thorough risk assessments in environments where PFB-Br is utilized.

Analytical Applications

  • Detection of Organic Anions : A study demonstrated the efficacy of PFB-Br in the derivatization of organic anions for GC-MS analysis. The method allowed for the simultaneous determination of multiple perfluoroalkyl carboxylic acids with high sensitivity .
  • Isotopomer Enrichment Assay : The use of PFB-Br was optimized for isotopomer enrichment assays of various short-chain fatty acids derived from rat liver perfusate. This application underscores its importance in metabolic studies and biochemical research .

Environmental Impact

PFB-Br's role as a derivatization agent extends to environmental monitoring, where it aids in detecting pollutants and assessing their biological impact. Its ability to form stable derivatives enhances the reliability of analytical results in complex matrices such as soil and water samples.

Summary Table: Biological Activity Insights

Aspect Details
Chemical Structure Halogenated organic compound with high electron affinity
Primary Uses Derivatization agent in GC-MS for organic/inorganic compounds
Biological Effects Antibacterial activity against Gram-positive bacteria; moderate against Gram-negative bacteria
Toxicological Concerns Potential carcinogenic effects; dermal absorption risks
Analytical Applications Effective for detecting fatty acids and organic anions

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pentachlorobenzyl bromide
Reactant of Route 2
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Pentachlorobenzyl bromide

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